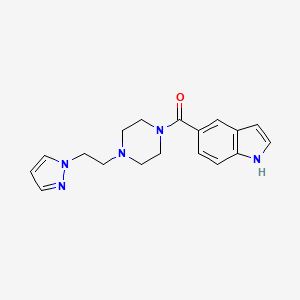

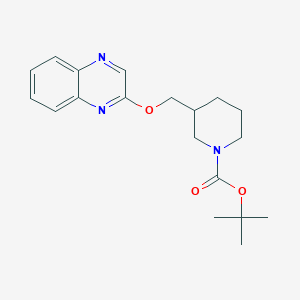

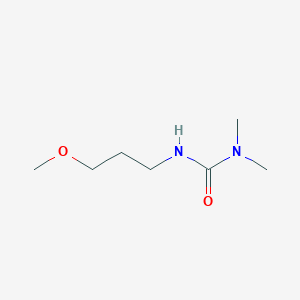

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1H-indol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The investigation of complex organic compounds, especially those involving pyrazole and piperazine rings connected to other heterocyclic structures like indoles, is of significant interest in medicinal chemistry and drug design due to their potential biological activities. These compounds are often explored for their interactions with various biological targets, leading to potential therapeutic applications.

Synthesis Analysis

Synthesis of compounds containing pyrazole, piperazine, and indole units typically involves multi-step organic reactions, starting from simpler precursors. Methods might include nucleophilic substitution, amidation, and ring-closure reactions. For example, Lv et al. (2013) reported the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety, indicative of the complex synthetic routes that might be employed for compounds with similar structural features (Lv, Ding, & Zhao, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The detailed structure helps in understanding the molecular interactions, conformation, and stereochemistry, which are crucial for their biological activity. Cao et al. (2010) demonstrated the characterization of a complex pyrazole-triazole methanone compound, which may share structural similarities with the target compound, highlighting the importance of precise structural elucidation (Cao, Dong, Shen, & Dong, 2010).

Scientific Research Applications

Antagonist Properties and Pain Management

- The study by Díaz et al. (2020) discusses the synthesis and pharmacological activity of a series of pyrazoles, highlighting a compound (EST64454) as a σ1 receptor antagonist clinical candidate for the treatment of pain. This research emphasizes the compound's high aqueous solubility, permeability, and metabolic stability across species, showcasing its potential in pain management applications without mentioning drug use, dosage, or side effects (Díaz et al., 2020).

Synthesis and Structural Characterization

- Lv, Ding, and Zhao (2013) synthesized a series of novel pyrazole carboxamide derivatives, including structures similar to the target compound. Their work focuses on the synthesis process and X-ray structure characterisation, providing a foundation for understanding the chemical properties of these compounds without discussing drug-related applications (Lv, Ding, & Zhao, 2013).

Antimicrobial and Anticancer Potential

- Hafez, El-Gazzar, and Al-Hussain (2016) explored the synthesis of pyrazole derivatives for their in vitro antimicrobial and anticancer activity. This study identifies compounds with higher anticancer activity than the reference drug doxorubicin, showcasing the therapeutic potential of pyrazole derivatives in treating diseases without focusing on drug dosage or side effects (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antibacterial and Antifungal Activities

- Sanjeeva, Narendra, and Venkata (2022) reported the synthesis and characterization of new pyrazole and isoxazole derivatives, examining their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new treatments for infections without discussing specific drug uses or side effects (Sanjeeva, Narendra, & Venkata, 2022).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . Similarly, pyrazole derivatives have been used in the synthesis of various drugs, suggesting they may interact with a variety of biological targets .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds could interact with their targets to modulate their activity, leading to changes in cellular processes .

Biochemical pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect multiple biochemical pathways.

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole and pyrazole derivatives, the effects could be diverse .

Biochemical Analysis

Cellular Effects

Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1H-indol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c24-18(16-2-3-17-15(14-16)4-6-19-17)22-11-8-21(9-12-22)10-13-23-7-1-5-20-23/h1-7,14,19H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTKCSFCQHIJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)

![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)